![molecular formula C11H7ClFNO5S B1415060 5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid CAS No. 1038354-11-8](/img/structure/B1415060.png)
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid” consists of a furan-2-carboxylic acid core, with a sulfamoyl group attached to the 5-position of the furan ring. This sulfamoyl group is further substituted with a 3-chloro-2-fluorophenyl group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored sealed in dry conditions at 2-8°C . More specific physical and chemical properties are not provided in the retrieved data.Scientific Research Applications
Antimycobacterial Activity
Furan carboxylic acids have been identified as promising antimycobacterial agents. Their ability to interfere with iron homeostasis in mycobacteria suggests potential applications in treating tuberculosis and related infections. Structural analysis of these compounds, including fluorinated derivatives, provides insights into their antimicrobial mechanisms and potential for drug development (Mori et al., 2022).
Biocatalysis for Furan Derivatives
Biocatalytic processes have been developed for the controlled synthesis of furan carboxylic acids from biomass derivatives, showcasing an eco-friendly approach to producing these valuable chemical building blocks. Such processes involve enzyme cascade systems that efficiently convert 5-hydroxymethylfurfural (HMF) into furan carboxylic acids, highlighting the potential of biocatalysis in sustainable chemistry (Hao‐Yu Jia et al., 2019).
Corrosion Inhibition
Derivatives of furan carboxylic acids have been evaluated as inhibitors for mild steel corrosion in acidic environments. Studies demonstrate their efficacy in protecting metal surfaces from corrosion, suggesting applications in industrial processes where corrosion resistance is critical (Hari Kumar Sappani et al., 2014).
Catalysis and Synthesis
Furan carboxylic acid derivatives serve as intermediates in the synthesis of complex molecules. Their utilization in catalytic processes for producing pharmacologically active compounds and materials science applications underscores their versatility and importance in synthetic chemistry. For example, supported carboxybenzyl sulfamic acid on magnetic nanoparticles has been used as a recoverable catalyst for synthesizing furan-2(5H)-one derivatives, indicating their role in facilitating efficient and eco-friendly chemical reactions (M. Khodaei et al., 2018).
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO5S/c12-6-2-1-3-7(10(6)13)14-20(17,18)9-5-4-8(19-9)11(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPFDTXIZWTMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
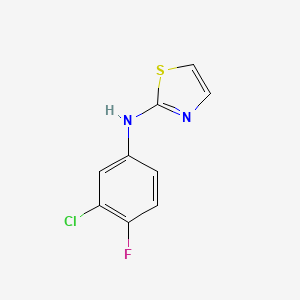
![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)
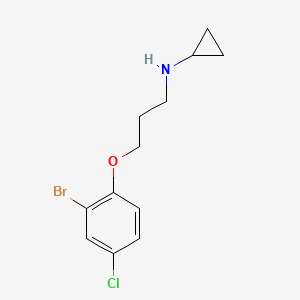
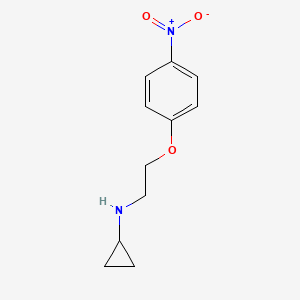



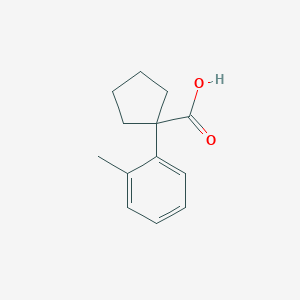
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
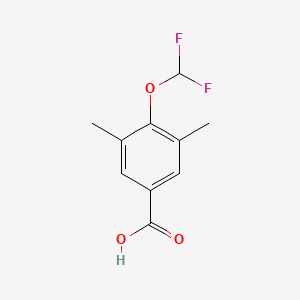
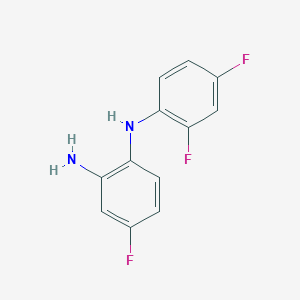
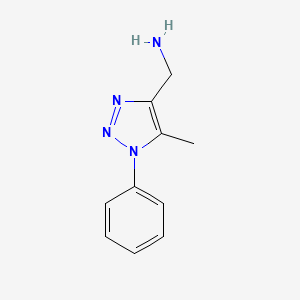
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)